molecular formula C14H24N2O6S2 B12336660 Valine, 3,3'-dithiobis[N-acetyl- CAS No. 174292-09-2

Valine, 3,3'-dithiobis[N-acetyl-

Cat. No.: B12336660
CAS No.: 174292-09-2
M. Wt: 380.5 g/mol
InChI Key: TYARMXWNXXYBMN-NXEZZACHSA-N
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Biological Activity

Valine, 3,3'-dithiobis[N-acetyl-] (often referred to as N-acetylvaline) is a derivative of the branched-chain amino acid valine. This compound has garnered attention due to its potential biological activities, including its effects on metabolic processes, antimicrobial properties, and implications in dietary treatments for specific disorders. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-acetylvaline is classified as an N-acyl-alpha amino acid, characterized by the presence of an acetyl group attached to the nitrogen atom of the valine backbone. This modification can influence its solubility, bioavailability, and interaction with biological systems.

1. Metabolic Regulation

Research indicates that derivatives of valine can play a role in metabolic regulation. A study highlighted a novel N-substituted valine derivative that exhibited unique binding properties to PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in glucose and lipid metabolism. The compound demonstrated the ability to enhance insulin-stimulated glucose uptake in adipocytes and reduce lipid accumulation in hepatoma cells, suggesting potential therapeutic applications for metabolic disorders such as obesity and type 2 diabetes .

Table 1: Effects of N-substituted Valine Derivative on Metabolic Parameters

ParameterControl (Rosi)N-substituted Valine Derivative
Insulin-stimulated glucose uptakeHighModerate
Lipid accumulationHighLow
PPARγ activationStrongModerate

2. Antimicrobial Properties

Valine derivatives have also been studied for their antimicrobial properties. Research on valine-rich β-hairpin-like antimicrobial peptides showed that these compounds possess potent antimicrobial activity with low cytotoxicity. For instance, a specific peptide derived from valine displayed significant efficacy against Salmonella enterica, reducing bacterial counts in infected models .

Table 2: Antimicrobial Activity of Valine-derived Peptides

Peptide VariantMinimum Inhibitory Concentration (MIC)Cytotoxicity (IC50)
VR35 µg/mL>100 µg/mL
Melittin2 µg/mL10 µg/mL

3. Dietary Implications in Disorders

A notable case study involved a patient with ECHS1 deficiency who underwent dietary modifications including a low-valine diet. Over three years, the patient exhibited significant improvements in motor functions and overall quality of life. This suggests that controlling valine intake can be beneficial in managing certain metabolic disorders .

Case Study Summary: Dietary Intervention for ECHS1 Deficiency

  • Patient Profile : Male child diagnosed with ECHS1 deficiency.
  • Intervention : Low-valine and low-fat diet initiated.
  • Outcomes :
    • Improved motor skills (reduced need for support).
    • Enhanced autonomy and quality of life.
    • Biochemical analysis showed decreased plasma valine levels over time.

The biological activities of N-acetylvaline are believed to stem from its structural properties that allow it to interact with various biological targets:

  • PPARγ Binding : The ability to activate PPARγ suggests a mechanism through which N-acetylvaline could influence metabolic pathways related to fat storage and glucose metabolism .
  • Antimicrobial Action : The structural characteristics of valine-rich peptides facilitate their insertion into bacterial membranes, leading to cell lysis and death .

Properties

CAS No.

174292-09-2

Molecular Formula

C14H24N2O6S2

Molecular Weight

380.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1

InChI Key

TYARMXWNXXYBMN-NXEZZACHSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C

Origin of Product

United States

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